molecular formula C17H20N2O4S B14186235 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide CAS No. 920527-63-5

2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide

Cat. No.: B14186235
CAS No.: 920527-63-5
M. Wt: 348.4 g/mol
InChI Key: RWODUSCDHDEDOR-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a phenylbutan-2-yl group.

Preparation Methods

The synthesis of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a methyl-substituted benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-(4-phenylbutan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for DNA synthesis, thereby preventing bacterial growth and replication .

Properties

CAS No.

920527-63-5

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-5-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H20N2O4S/c1-13-8-11-16(19(20)21)12-17(13)24(22,23)18-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14,18H,9-10H2,1-2H3

InChI Key

RWODUSCDHDEDOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)CCC2=CC=CC=C2

Origin of Product

United States

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